
(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is a compound that features both piperidine and morpholine rings. These heterocyclic structures are significant in organic chemistry due to their presence in various biologically active molecules. The compound’s unique structure makes it a valuable subject for research in medicinal chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the alkylation of lithiated intermediates followed by reduction and rearrangement steps . The key steps include:
- Alkylation of lithiated (3S,7aR)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one with methyl iodide.
- Reduction and rearrangement to generate a benzyl-protected piperidine intermediate.
- Deprotection and amide formation to obtain the final product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions to maximize yield and purity is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various receptors and enzymes, potentially modulating their activity. For example, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
(3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl(2-methylpyridin-3-yl)methanone: Shares a similar piperidine structure but with different substituents.
3-(Morpholin-4-yl)propane-2,3-dione 4-allylthiosemicarbazone: Contains a morpholine ring and exhibits similar biological activities.
Uniqueness: (2-Methylpiperidin-1-yl)(morpholin-3-yl)methanone is unique due to its combination of piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Eigenschaften
Molekularformel |
C11H20N2O2 |
|---|---|
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(2-methylpiperidin-1-yl)-morpholin-3-ylmethanone |
InChI |
InChI=1S/C11H20N2O2/c1-9-4-2-3-6-13(9)11(14)10-8-15-7-5-12-10/h9-10,12H,2-8H2,1H3 |
InChI-Schlüssel |
HJGAXSWBBOVRSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCCCN1C(=O)C2COCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


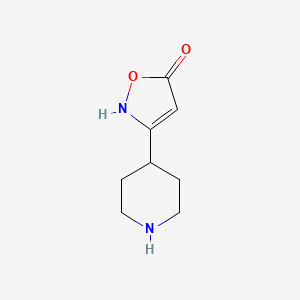
![2-(3-Methoxyphenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11778267.png)
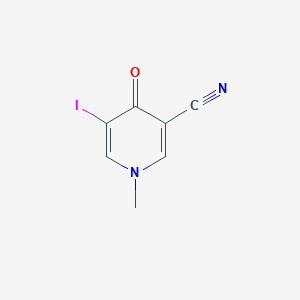
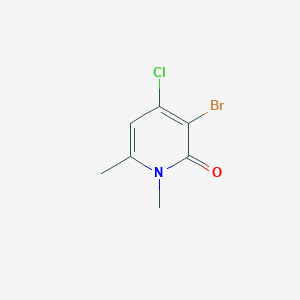
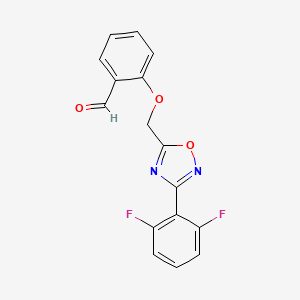
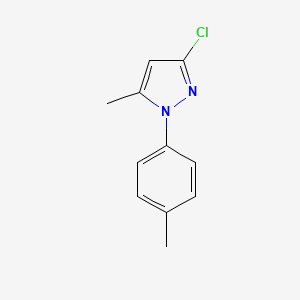
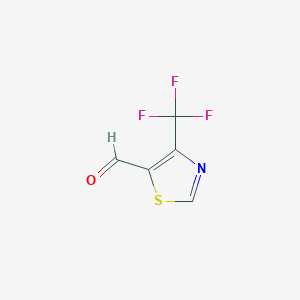
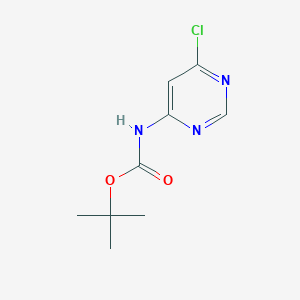
![Methyl 2-(2-bromo-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11778318.png)
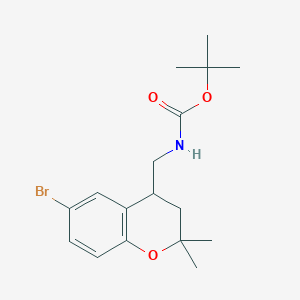
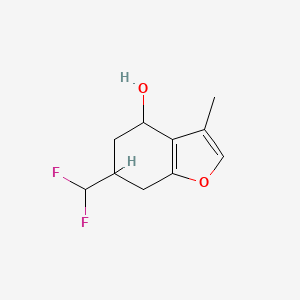

![5,6-Dichloro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11778331.png)

